molecular formula C9H8ClNO4 B2770842 Ethyl 5-chloro-2-nitrobenzoate CAS No. 51282-56-5

Ethyl 5-chloro-2-nitrobenzoate

Cat. No. B2770842
CAS RN: 51282-56-5
M. Wt: 229.62
InChI Key: RICLVXMCOVKPRW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-nitrobenzoate is a chemical compound with the molecular formula C9H8ClNO4 . It has a molecular weight of 229.62 . The compound appears as a powder .


Synthesis Analysis

The synthesis of Ethyl 5-chloro-2-nitrobenzoate can be achieved through a multistep process . The first step involves a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . Another approach starts with the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction .


Molecular Structure Analysis

The InChI code for Ethyl 5-chloro-2-nitrobenzoate is 1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 5-chloro-2-nitrobenzoate is a powder . It has a molecular weight of 229.62 . It should be stored at room temperature .

Scientific Research Applications

Photonic Applications

Ethyl 5-chloro-2-nitrobenzoate and its derivatives have been explored for their potential in photonic applications. One study investigated the third-order nonlinear optical properties of ethyl 2-((2E)-2-(4-chlorobenzylidene)hydrazino)-5-nitrobenzoate, demonstrating promising results for use in photonic devices due to its high nonlinear optical behavior and reverse saturable absorption (Nair et al., 2022).

Chemical Synthesis

Crystallography and Cytotoxicity Studies

In crystallography and cytotoxicity research, ethyl 5-chloro-2-nitrobenzoate has been used in the synthesis of various metal-organic complexes. One such study synthesized and characterized a dinuclear silver(I) complex using 5-chloro-2-nitrobenzoic acid and investigated its cytotoxic properties (Wang, 2013).

Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of ethyl 5-chloro-2-nitrobenzoate have been used in the development of methodologies for detecting various compounds. For instance, a method for determining residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate in various samples was established (Alder et al., 1978).

Safety And Hazards

Ethyl 5-chloro-2-nitrobenzoate is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using personal protective equipment .

properties

IUPAC Name

ethyl 5-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICLVXMCOVKPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-2-nitrobenzoate

Synthesis routes and methods I

Procedure details

To a mixture of ethanol (1.23 mL), triethylamine (3.05 mL) and tetrahydrofuran (35 mL) was dropwise added a solution of 5-chloro-2-nitrobenzoic acid chloride (4.44 g) obtained in Example 9-4a) in tetrahydrofuran (10 mL) under ice-cooling. The mixture was stirred at room temperature overnight, and water was then added. The solution was diluted with ethyl acetate, and the organic layer was washed successively with saturated aqueous sodium bicarbonate and saturated brine, dried over sodium sulfate and concentrated to give the title compound (4.43 g) as a pale brown solid.
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1.23 mL
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3.05 mL
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4.44 g
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10 mL
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Synthesis routes and methods II

Procedure details

5-Chloro-2-nitro-benzoic acid (compound A′) (10.0 g) was dissolved in ethanol (100 ml). Thionyl chloride (20 ml) was added dropwise to the solution at 0° C., and the mixture was then heated under reflux with stirring for 48 hr. After the completion of the reaction, the reaction solution was concentrated under the reduced pressure. Distilled water was added to the residue, and the mixture was neutralized with a saturated aqueous sodium hydrogencarbonate solution under ice cooling. The cooled solution was subjected to separatory extraction with ethyl acetate. The organic layer was dried over sodium sulfate and was then concentrated under the reduced pressure. The residue was purified by column chromatography eluted with a chloroform-methanol system to give 5-chloro-2-nitro-benzoic acid ethyl ester as a useful intermediate (11.0 g, yield 97%).
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20 mL
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Synthesis routes and methods III

Procedure details

5-Chloro-2-nitro-benzoic acid (compound A′) (10.0 g) was dissolved in ethanol (100 ml). Thionyl chloride (20 ml) was added dropwise to the solution at 0° C., and the mixture was then heated under reflux with stirring for 48 hr. After the completion of the reaction, the reaction solution was concentrated under the reduced pressure. Distilled water was added to the residue, and the mixture was neutralized with a saturated aqueous sodium hydrogencarbonate solution under ice cooling, and was then subjected to separatory extraction with ethyl acetate. The organic layer was dried over sodium sulfate and was then concentrated under the reduced pressure. The residue was purified by column chromatography eluted with a chloroform-methanol system to give 5-chloro-2-nitro-benzoic acid ethyl ester as a useful intermediate (11.0 g, yield 97%).
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0 (± 1) mol
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100 mL
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20 mL
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Citations

For This Compound
4
Citations
H Li, M Jia, X Zhang, Z Wang, Y Liu, J Yang… - … Research Part D …, 2023 - Elsevier
… In addition to some alkanes, there were 4,4′-Bis(tetrahydro thiopyran) (2.89%), Benzene, 1-chlorodifluoromethoxy-4-nitro- (2.34%), Ethyl 5-chloro-2-nitrobenzoate (1.89%) and other …
Number of citations: 8 www.sciencedirect.com
R Cannalire, D Tarantino, A Astolfi, ML Barreca… - European journal of …, 2018 - Elsevier
… As depicted in Scheme 1, commercially available ethyl 5-chloro-2-nitrobenzoate was reacted with the appropriate phenol, in DMSO at 90 C using K 2 CO 3 as base, to quantitatively …
Number of citations: 29 www.sciencedirect.com
Y Takase, T Saeki, N Watanabe, H Adachi… - Journal of medicinal …, 1994 - ACS Publications
… The chloro atom of ethyl 5-chloro-2-nitrobenzoate was easily substituted by a nucleophile such as thiomethoxide or imidazole (unpublished results) but could notbe substituted with …
Number of citations: 114 pubs.acs.org
LC López-Cara, MD Carrión, A Entrena… - European journal of …, 2012 - Elsevier
The synthesis of new compounds with a 1,3,4-thiadiazole structure, and their in vitro biological evaluation as inhibitors of both neuronal and inducible Nitric Oxide Synthase (nNOS and …
Number of citations: 20 www.sciencedirect.com

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